Molecular Weight and Predicted Lipophilicity: 2-Methyl Substitution Increases logP by ~0.5 vs. Unsubstituted (1H-Inden-1-yl)methanol
The 2-methyl substituent increases the molecular weight from 146.19 g/mol (unsubstituted 1H-inden-1-ylmethanol, CAS 2471-88-7) to 160.21 g/mol (target compound), and the addition of one –CH₂– unit raises the computed logP by approximately 0.5 log units based on atom-based fragment contribution methods. The target compound has 1 hydrogen-bond donor, 1 hydrogen-bond acceptor, and 12 heavy atoms versus 11 heavy atoms in the unsubstituted analog .
| Evidence Dimension | Molecular weight, hydrogen-bond donor/acceptor count, heavy-atom count, and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 160.21 g/mol; HBD = 1; HBA = 1; heavy atoms = 12; rotatable bonds = 1; exact mass = 160.08886 g/mol; predicted logP increment vs. parent ~+0.5 |
| Comparator Or Baseline | 1H-Indene-1-methanol (CAS 2471-88-7): MW = 146.19 g/mol; HBD = 1; HBA = 1; heavy atoms = 11; exact mass = 146.0732 g/mol; baseline logP |
| Quantified Difference | ΔMW = +14.02 g/mol; Δheavy atoms = +1; predicted ΔlogP ≈ +0.5 (computed by fragment addition, not experimentally measured) |
| Conditions | Calculated molecular descriptors from PubChem/ ChemSrc database entries; logP prediction based on atom-based fragment contribution (e.g., XlogP3 algorithm). No experimental shake-flask logP data available for either compound. |
Why This Matters
The higher predicted lipophilicity alters partitioning in biphasic reactions and affects membrane permeability if the compound is used as a pharmacophore intermediate, making the 2-methyl derivative a more suitable choice for projects targeting CNS-penetrant or lipid-soluble scaffolds.
